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Compound of Interest

Compound Name: NF157

Cat. No.: B15568980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported in vitro and the current

understanding of the in vivo effects of NF157, a notable antagonist of the P2Y11 receptor.

While extensive research has elucidated its mechanism of action and cellular effects in

controlled laboratory settings, publicly available data on its performance in living organisms

remains limited. This document aims to summarize the existing experimental data, offer

detailed protocols for key in vitro assays, and highlight the knowledge gap that needs to be

addressed in future in vivo studies.

I. Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for

NF157's effects, primarily from in vitro studies. A corresponding section for in vivo data is

included to underscore the areas where further research is critically needed.

Table 1: In Vitro Potency and Selectivity of NF157
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Target
Receptor

Parameter Value Species Reference

P2Y11 IC50 463 nM Human [1]

P2Y11 pKi 7.35 Human [1]

P2Y11 Ki 44.3 nM Human [1]

P2Y1 IC50 1811 µM Human [1]

P2Y1 Ki 187 µM Human [1]

P2Y2 IC50 170 µM Human [1]

P2Y2 Ki 28.9 µM Human [1]

P2X1 Selectivity No selectivity Not Specified [1]

P2X2 Selectivity 3-fold Not Specified [1]

P2X3 Selectivity 8-fold Not Specified [1]

P2X4 Selectivity >22-fold Not Specified [1]

P2X7 Selectivity >67-fold Not Specified [1]

Table 2: In Vitro Cellular Effects of NF157
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Cell Type Stimulus
Measured
Effect

NF157
Concentrati
on

Result Reference

THP-1 cells ATP (100 µM) cAMP levels 50 µM

Inhibition of

ATP-induced

cAMP

increase

[2]

THP-1 cells LPS cAMP levels 50 µM

Blockade of

LPS-induced

cAMP

elevation

[2]

Human

Articular

Chondrocytes

TNF-α (10

ng/mL)

Type II

collagen

degradation

30 and 60 µM

Dose-

dependent

reduction in

degradation

[1]

Human

Articular

Chondrocytes

TNF-α (10

ng/mL)

NF-κB (p65)

nuclear

translocation

30 and 60 µM

Restoration

of nuclear

translocation

[1]

Human

Articular

Chondrocytes

TNF-α (10

ng/mL)

NF-κB

luciferase

activity

30 and 60 µM

Significant

reduction in

luciferase

activity

[1]

Human Aortic

Endothelial

Cells

(HAECs)

ox-LDL (10

mg/L)

p65 nuclear

accumulation
25 and 50 µM

Gradual

weakening of

p65

accumulation

[3]

Human Aortic

Endothelial

Cells

(HAECs)

ox-LDL (10

mg/L)

NF-κB

promoter

activity

25 and 50 µM

Reduction

from ~28-fold

to ~12- and

5-fold

induction

[3]

Human Aortic

Endothelial

ox-LDL (10

mg/L)

IL-6 and TNF-

α expression

25 and 50 µM Inhibition of

ox-LDL-

[3]
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Cells

(HAECs)

induced

cytokine

expression

Table 3: In Vivo Effects of NF157 (Data Currently
Unavailable)

Animal
Model

Disease/Co
ndition

Administrat
ion Route

Dosage
Key
Findings

Reference

Data Not

Available

Note: The absence of data in Table 3 highlights a significant gap in the current scientific

literature. Further preclinical studies are required to determine the efficacy, pharmacokinetics,

and optimal dosing of NF157 in relevant animal models of inflammation and other diseases.

II. Experimental Protocols
A. In Vitro Protocols
1. P2Y11 Receptor Antagonism Assay (IC50 Determination)

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human P2Y11

receptor.

Principle: This assay measures the ability of NF157 to inhibit the increase in intracellular

cyclic AMP (cAMP) induced by a known P2Y11 agonist (e.g., ATP).

Procedure:

Seed HEK293-P2Y11 cells in a 96-well plate and culture overnight.

Pre-incubate the cells with varying concentrations of NF157 for 30 minutes.

Stimulate the cells with a fixed concentration of ATP (e.g., 100 µM) for 10 minutes.
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Lyse the cells and measure the intracellular cAMP concentration using a commercially

available cAMP assay kit (e.g., HTRF, ELISA).

Plot the percentage of inhibition of the ATP-induced cAMP response against the logarithm

of the NF157 concentration.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

2. NF-κB Activation Assay (Luciferase Reporter)

Cell Line: Human articular chondrocytes or other relevant cell types.

Principle: This assay quantifies the transcriptional activity of NF-κB using a reporter gene

(luciferase) under the control of an NF-κB response element.

Procedure:

Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites.

Seed the transfected cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with different concentrations of NF157 for 1 hour.

Induce NF-κB activation with a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for 24

hours.

Lyse the cells and measure the luciferase activity using a luminometer.

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla

luciferase) to account for variations in transfection efficiency.

Express the results as a fold change in luciferase activity relative to the unstimulated

control.

B. In Vivo Protocols (Proposed)
Due to the lack of specific in vivo data for NF157, the following are proposed experimental

designs based on its in vitro anti-inflammatory properties.
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1. Murine Model of Collagen-Induced Arthritis (CIA)

Animal Model: DBA/1 mice.

Principle: To evaluate the therapeutic efficacy of NF157 in a preclinical model of rheumatoid

arthritis.

Procedure:

Induce arthritis by immunization with type II collagen emulsified in complete Freund's

adjuvant.

Once clinical signs of arthritis appear, administer NF157 via a systemic route (e.g.,

intraperitoneal injection) at various doses.

Monitor disease progression by scoring clinical signs of arthritis (paw swelling, erythema,

and joint stiffness).

At the end of the study, collect joint tissues for histological analysis of inflammation,

cartilage damage, and bone erosion.

Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen

antibodies.

2. Rat Model of Mono-iodoacetate (MIA)-Induced Osteoarthritis

Animal Model: Wistar or Sprague-Dawley rats.

Principle: To assess the potential of NF157 to alleviate pain and protect cartilage in a model

of osteoarthritis.

Procedure:

Induce osteoarthritis by a single intra-articular injection of MIA into the knee joint.

Administer NF157 (e.g., intra-articularly or systemically) at different doses, starting before

or after the induction of OA.
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Evaluate pain behavior using methods such as the von Frey test for mechanical allodynia

and the incapacitance test for weight-bearing deficits.

At the study endpoint, perform histological analysis of the knee joints to assess cartilage

degradation, subchondral bone changes, and synovitis.

Analyze synovial fluid for biomarkers of inflammation and cartilage turnover.

III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway

influenced by NF157 and a typical experimental workflow for its in vitro evaluation.
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Caption: Signaling pathway of the P2Y11 receptor and the inhibitory action of NF157.
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Caption: A generalized workflow for in vitro evaluation of NF157's inhibitory effects.

IV. Conclusion
The available in vitro data robustly demonstrates that NF157 is a potent and selective

antagonist of the human P2Y11 receptor. Its ability to modulate key inflammatory pathways,

such as the NF-κB signaling cascade, and reduce the expression of pro-inflammatory
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mediators in various cell types, suggests its potential as a therapeutic agent for inflammatory

conditions like osteoarthritis and atherosclerosis.

However, the critical missing piece is the translation of these promising in vitro findings into in

vivo efficacy. Without data from well-designed animal studies, the therapeutic potential of

NF157 remains speculative. Future research should prioritize investigating its pharmacokinetic

and pharmacodynamic properties, establishing effective and safe dosing regimens, and

evaluating its therapeutic effects in relevant preclinical models of disease. Such studies are

indispensable for validating the promising in vitro results and paving the way for potential

clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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